

The Chemical Landscape of Bronate: A Technical Guide to Its Potential Active Components

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Compound of Interest

Compound Name: *Bronate*

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Introduction: The brand name "**Bronate**" is applied to various pharmaceutical formulations, primarily targeting respiratory ailments. Due to the existence of multiple formulations, a definitive chemical structure for "**Bronate**" is dependent on its specific active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the chemical and pharmacological properties of four commonly identified active ingredients in different "**Bronate**" preparations: Guaifenesin, Bromhexine Hydrochloride, Brompheniramine Maleate, and Phenylephrine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical structures, physicochemical properties, analytical methodologies, and mechanisms of action.

Guaifenesin

Guaifenesin is an expectorant used to help clear mucus from the airways.[1][2] Chemically, it is an ether of guaiacol and glycerine.[1]

Chemical Structure:

- IUPAC Name: (RS)-3-(2-methoxyphenoxy)propane-1,2-diol[1]
- Molecular Formula: $C_{10}H_{14}O_4$ [3]
- Molecular Weight: 198.22 g/mol [3]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Guaifenesin.

Property	Value	References
Melting Point	77–81 °C	[3]
Boiling Point	215 °C at 19 mmHg	[3][4]
pKa (acidic)	13.53–13.62 (Predicted)	[3]
LogP (Octanol/Water)	1.39	[3]
Water Solubility (25 °C)	5.0 g/100 mL (Sparingly soluble)	[3]
Ethanol Solubility	Freely soluble (~100 mg/mL)	[3]
UV-Vis λ_{max} (in Methanol)	~224 nm and ~274 nm	[3]

Experimental Protocol: Quantification of Guaifenesin by Spectrophotometry

This protocol describes a colorimetric method for the determination of Guaifenesin in pharmaceutical dosage forms.[5]

Principle: Guaifenesin is oxidized with periodic acid to produce formaldehyde. The formaldehyde then condenses with 4-Amino-5-hydrazino-4H-[6][7][8]-triazole-3-thiol (AHTT), and the condensation product is further oxidized to form a purple-colored compound with a maximum absorption at 550 nm.[5]

Reagents and Equipment:

- Guaifenesin standard
- Periodic acid solution
- Potassium hydroxide (KOH) solution (5 M)

- AHTT solution (0.5% in 0.5 M HCl)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Test tubes

Procedure:

- Calibration Curve Preparation:
 - Prepare a series of working standard solutions of Guaifenesin.
 - Transfer 1 mL of each working solution into separate test tubes.
 - Add 1 mL of periodic acid to each tube and let the mixture stand at room temperature for 15 minutes.
 - Add 0.5 mL of 5 M KOH solution, followed by 1 mL of AHTT solution.
 - Shake the mixture and allow it to stand for 15 minutes.
 - Measure the absorbance of the resulting purple solution at 550 nm against a reagent blank.
 - Plot a calibration curve of absorbance versus concentration.^[5]
- Sample Preparation (from Tablets):
 - Weigh and finely powder a number of tablets.
 - Accurately weigh a portion of the powder equivalent to a known amount of Guaifenesin and dissolve it in a suitable solvent (e.g., distilled water).
 - Filter the solution to remove any insoluble excipients.
 - Dilute the filtrate to a known volume to obtain a concentration within the calibration curve range.

- Analyze the sample solution using the same procedure as for the calibration curve.[5]

Mechanism of Action and Signaling Pathway

Guaifenesin's primary mechanism as an expectorant is thought to be mediated through the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[1][7] This increases the volume and reduces the viscosity of bronchial secretions, making them easier to expel.[7][9]



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Caption: Proposed gastro-pulmonary reflex pathway for Guaifenesin's expectorant action.

Bromhexine Hydrochloride

Bromhexine Hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus.[10] It is a synthetic derivative of the vasicine alkaloid.

Chemical Structure:

- IUPAC Name: 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride[11]
- Molecular Formula: $C_{14}H_{21}Br_2ClN_2$ [11]
- Molecular Weight: 412.59 g/mol [6]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Bromhexine Hydrochloride.

Property	Value	References
Melting Point	~239°C (with decomposition)	[12]
pKa	4.5	[6]
pH of Saturated Solution	3.0 - 5.0	[6][12]
Water Solubility	Very slightly soluble	[13]
Alcohol Solubility	Slightly soluble	[13]
Formic Acid Solubility	Freely soluble	[12]
Methanol Solubility	Springly soluble	[12]

Experimental Protocol: Quantification of Bromhexine Hydrochloride by Extraction Spectrophotometry

This protocol describes a method for the determination of Bromhexine Hydrochloride in pharmaceutical formulations using an acidic dye.[14]

Principle: Bromhexine Hydrochloride forms a chloroform-soluble ion-association complex with the acidic dye Tropaeolin oo in an acidic medium. The absorbance of the colored complex in the chloroform layer is measured spectrophotometrically.[14]

Reagents and Equipment:

- Bromhexine Hydrochloride standard
- Tropaeolin oo solution (0.05% aqueous)
- Hydrochloric acid (HCl) solution (0.1 M)
- Chloroform
- UV-Vis Spectrophotometer
- Separating funnels (125 mL)

- Volumetric flasks and pipettes

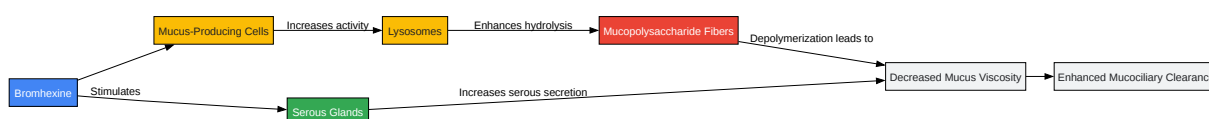
Procedure:

- Standard Curve Preparation:
 - Prepare a working standard solution of Bromhexine Hydrochloride.
 - Place aliquots of the standard solution into a series of 125 mL separating funnels.
 - Add 6.0 mL of 0.1 M HCl and 2.0 mL of Tropaeolin oo solution to each funnel.
 - Adjust the total volume of the aqueous phase to 15 mL with distilled water.
 - Add 10 mL of chloroform and shake the contents for 2 minutes.
 - Allow the layers to separate, and collect the chloroform layer.
 - Measure the absorbance of the chloroform layer at the wavelength of maximum absorption against a reagent blank.
 - Plot a calibration curve of absorbance versus concentration.[\[14\]](#)
- Sample Preparation (from Tablets):
 - Weigh and powder twenty tablets.
 - Accurately weigh a quantity of the powder equivalent to a known amount of Bromhexine Hydrochloride and dissolve it in a suitable solvent.
 - Filter the solution and dilute it to a known concentration with distilled water.
 - Analyze an aliquot of this solution as described for the standard curve preparation.[\[15\]](#)

Mechanism of Action and Signaling Pathway

Bromhexine acts as a mucolytic by depolymerizing mucopolysaccharides directly, as well as by increasing the secretion of a less viscous, serous mucus from the respiratory glands.[\[16\]](#)[\[17\]](#) It

enhances the hydrolysis of acid mucopolysaccharide polymers by increasing lysosomal activity.
[11]



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Caption: Dual mucolytic mechanism of Bromhexine.

Brompheniramine Maleate

Brompheniramine is a first-generation antihistamine of the alkylamine class, used to treat symptoms of the common cold and allergic rhinitis.[18] It acts as a histamine H1 receptor antagonist.[18]

Chemical Structure:

- IUPAC Name: 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
- Molecular Formula: $C_{20}H_{23}BrN_2O_4$ [19]
- Molecular Weight: 435.3 g/mol [19][20]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Brompheniramine Maleate.

Property	Value	References
LogP	3.4 (for Brompheniramine base)	[21]
Boiling Point	149.5 °C at 0.5 mm Hg (for Brompheniramine base)	[21]
Solubility (Maleate salt)	Freely soluble	[21]
Basic pKa	9.22 and 4.09 (for Brompheniramine base)	[21]
Topological Polar Surface Area	90.7 Å ²	[19][20]

Experimental Protocol: General Approach for Quantification by HPLC

A general high-performance liquid chromatography (HPLC) method is suitable for the quantification of Brompheniramine Maleate in pharmaceutical preparations.

Principle: Reversed-phase HPLC separates Brompheniramine from other components in the formulation. The concentration is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Instrumentation and Conditions (Illustrative):

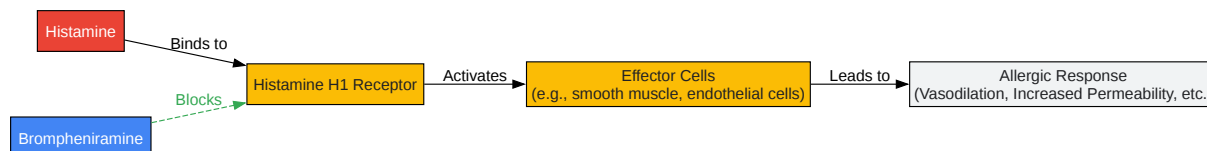
- HPLC System: With UV detector
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), isocratically or with a gradient.
- Flow Rate: Typically 1.0 mL/min
- Detection Wavelength: Determined by the UV absorbance maximum of Brompheniramine.
- Injection Volume: Typically 20 µL

Procedure:

- **Standard Solution Preparation:** Prepare a standard solution of Brompheniramine Maleate of known concentration in the mobile phase.
- **Sample Solution Preparation:** Extract a known quantity of the pharmaceutical formulation with the mobile phase, filter, and dilute to a suitable concentration.
- **Chromatography:** Inject the standard and sample solutions into the HPLC system.
- **Quantification:** Calculate the concentration of Brompheniramine Maleate in the sample by comparing the peak area with that of the standard.

Mechanism of Action and Signaling Pathway

Brompheniramine is a competitive antagonist of histamine at H1 receptors. By blocking these receptors, it prevents the actions of histamine that lead to allergic symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[20]



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Caption: Competitive antagonism of the Histamine H1 receptor by Brompheniramine.

Phenylephrine Hydrochloride

Phenylephrine is a selective α_1 -adrenergic receptor agonist used primarily as a nasal decongestant and to increase blood pressure.[8][22][23]

Chemical Structure:

- IUPAC Name: (1R)-1-(3-hydroxyphenyl)-2-(methyamino)ethanol hydrochloride
- Molecular Formula: $C_9H_{13}NO_2 \cdot HCl$ [24]
- Molecular Weight: 203.67 g/mol [24]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of Phenylephrine Hydrochloride.

Property	Value	References
Melting Point	140-145 °C	
Water Solubility	Freely soluble	
Alcohol Solubility	Freely soluble	
pKa	8.87	
LogP	-0.33	

(Note: Some specific values for Phenylephrine Hydrochloride can vary slightly between sources; the provided data are representative.)

Experimental Protocol: Quantification of Phenylephrine Hydrochloride by HPLC

This protocol outlines a reversed-phase HPLC method for the determination of Phenylephrine Hydrochloride in pharmaceutical injections. [24]

Principle: The method separates Phenylephrine from its related substances and formulation excipients on a C18 column with UV detection.

Instrumentation and Conditions:

- HPLC System: Waters 2695 with PDA detector [24]

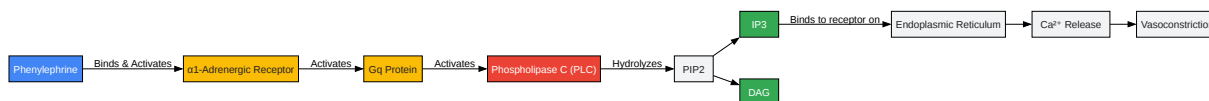
- Column: Partisil 10 ODS, Hichrom C18, 250 mm x 4.6 mm, 10 μ m[24]
- Mobile Phase A: Buffer solution pH 3.0[24]
- Mobile Phase B: 100% methanol[24]
- Elution: Gradient program
- Flow Rate: 1.0 mL/min[24]
- Detection Wavelength: 280 nm[24]
- Injection Volume: 20 μ L[24]

Procedure:

- **Standard Solution Preparation:** Accurately weigh and dissolve USP Phenylephrine Hydrochloride reference standard in a diluent (e.g., 50:50 methanol:water) to a final concentration of approximately 400 ppm.[24]
- **Sample Solution Preparation:** Dilute the pharmaceutical injection formulation with the diluent to achieve a nominal concentration of 400 ppm of Phenylephrine Hydrochloride.[24]
- **Chromatography:** Inject the standard and sample solutions into the HPLC system. The retention time for Phenylephrine Hydrochloride is approximately 8.3 minutes under these conditions.[24]
- **Quantification:** Compare the peak area of the Phenylephrine peak in the sample chromatogram with that from the standard chromatogram to determine the concentration.

Mechanism of Action and Signaling Pathway

Phenylephrine selectively binds to and activates α_1 -adrenergic receptors on vascular smooth muscle. This activation triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 mediates the release of intracellular calcium (Ca^{2+}), leading to smooth muscle contraction and vasoconstriction.[8][25]



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Caption: α_1 -Adrenergic receptor signaling pathway activated by Phenylephrine.

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